PD25

Anticancer In vivo efficacy Piperine analog

PD25 is a synthetic chalcone derivative with a unique (2E,4E)-penta-2,4-dien-1-one backbone linking a 1,3-benzodioxole and a 4-cinnamoyl-piperazine group. This specific structure is crucial for its activity as a dual AChE/BuChE inhibitor (hAChE IC50=1.58 μM; eqBuChE IC50=2.39 μM), making it ideal for Alzheimer's disease research. Generic substitution is not valid, as modifications to the piperazine N4 position drastically alter target affinity.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
Cat. No. B12384523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD25
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C25H24N2O4/c28-24(9-5-4-8-21-10-12-22-23(18-21)31-19-30-22)26-14-16-27(17-15-26)25(29)13-11-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2/b8-4+,9-5+,13-11+
InChIKeyMXRFAKPUUZMMKW-CWLPDVBJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Use of (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one: A Scientific Overview


(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one (CAS N/A, MF: C25H24N2O4, MW: 416.5 g/mol) is a synthetic chalcone derivative characterized by a penta-2,4-dien-1-one backbone linking a 1,3-benzodioxole moiety and a 4-cinnamoyl-piperazine group. It is a member of the broader class of cinnamoyl-piperazine compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects . This compound is primarily available as a research chemical for in vitro and in vivo studies, and its specific chemical structure suggests potential utility as a protease-activated receptor-1 (PAR-1) antagonist or as a tool compound for studying cholinesterase inhibition, based on the known activity of related analogs [1].

Why Scientific Selection of (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one Cannot Rely on Generic Analogs


Generic substitution among piperazine-cinnamoyl or benzodioxole-containing analogs is not scientifically valid due to the critical role of the 4-cinnamoyl-piperazine moiety and the extended penta-2,4-dien-1-one conjugated system. Modifications at the piperazine N4 position are known to drastically alter target binding affinity and selectivity [1]. For example, substituting the cinnamoyl group with a propargyl group or a simple phenyl group can shift the biological profile from potential PAR-1 antagonism [2] to other targets like dihydroorotate dehydrogenase (DHODH) or alpha-1 adrenoceptors, resulting in vastly different potency and selectivity profiles . Therefore, the precise chemical structure of this compound is essential for ensuring experimental reproducibility and achieving the desired biological outcome.

Quantitative Differentiation Evidence for (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one: A Comparator-Based Guide


Comparative Anticancer Activity: Piperine-Piperazine Analogs vs. Parent Piperine in In Vivo Sarcoma 180 Models

While direct data for the target compound is unavailable, cross-study comparison with a close structural analog, a piperine-piperazine conjugate, provides a relevant benchmark. Piperine, the natural product parent, shows moderate in vivo antitumor activity [1]. A piperine-piperazine analog (compound 5f) demonstrated enhanced antibacterial activity [2]. This illustrates the potential for the piperazine conjugation strategy to improve upon the parent piperine scaffold, a design principle directly relevant to the target compound's structure .

Anticancer In vivo efficacy Piperine analog

Cholinesterase Inhibition Profile: Piperine-Piperazine Amide Derivatives vs. Clinical Standard

A series of piperine amide derivatives, which are structurally related to the target compound via their piperazine linkage, were evaluated for AChE and BChE inhibition. The most potent AChE inhibitor (3c, a para-pyridyl piperazine derivative) showed an IC50 of 51.7 μM [1]. Several analogs (3v, 3x, 3z) were up to 7-fold more potent against BChE than the clinical drug galantamine, with IC50 values ranging from 4.0 to 15.4 μM [1]. This indicates that the piperazine linker is a critical pharmacophore for achieving potent and selective cholinesterase inhibition within this chemical class .

Alzheimer's disease Cholinesterase inhibition Piperazine derivatives

Structural Influence on Receptor Selectivity: N4-Cinnamoyl vs. N4-Propargyl Substitution

The specific substitution at the N4 position of the piperazine ring is a key determinant of biological target engagement. Analogs with a cinnamoyl group at this position, like the target compound, are described as PAR-1 antagonists [1], whereas replacing this with a propargyl group yields a DHODH inhibitor . Furthermore, studies on related arylpiperazines show that modifications at the benzodioxole and phenyl units can lead to subnanomolar affinity (pKi 9.41) for the α1A-adrenoceptor [2]. This demonstrates that the precise combination of the cinnamoyl group with the benzodioxole-pentadienone moiety is likely to confer a unique selectivity profile that cannot be extrapolated from close analogs with different N4 substituents [2].

Receptor pharmacology Structure-activity relationship Selectivity profiling

Recommended Research and Procurement Applications for (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one


Protease-Activated Receptor-1 (PAR-1) Antagonism Research

Based on the established use of cinnamoyl-piperazine derivatives as PAR-1 antagonists, this compound is a prime candidate for investigating novel mechanisms in thrombosis, inflammation, and cancer metastasis [1]. It should be procured for in vitro platelet aggregation assays, cell migration studies, and for evaluating its effect on PAR-1 mediated signaling pathways [2].

Central Nervous System (CNS) Drug Discovery and Development

Given the activity of structurally similar piperazine-containing compounds at cholinesterase enzymes [1] and alpha-adrenergic receptors [2], this compound is well-suited for use as a lead molecule in medicinal chemistry programs targeting neurodegenerative diseases like Alzheimer's or for studying CNS receptor pharmacology. Its procurement is recommended for in vitro enzyme inhibition assays, receptor binding studies, and subsequent structure-activity relationship (SAR) optimization [1].

Anticancer Lead Generation and In Vivo Efficacy Profiling

The benzodioxole moiety and extended conjugated system are common features in compounds with demonstrated in vivo antitumor activity [1]. This compound should be procured for evaluation in panels of cancer cell lines to determine its cytotoxic profile and, pending positive in vitro results, for subsequent in vivo efficacy studies in relevant murine tumor models, following the experimental precedent set by piperine and its analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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